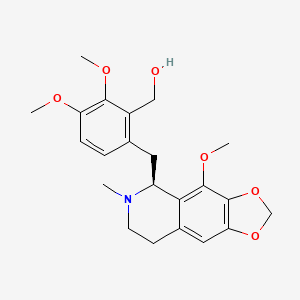

Macrantaline

Description

Significance of Alkaloids in Natural Products Chemistry and Biomedicine

Alkaloids are a class of naturally occurring organic compounds characterized by the presence of at least one nitrogen atom. florajournal.com This structural feature often imparts basic properties to these molecules, influencing their solubility and ability to cross biological membranes. nih.gov Found predominantly in plants, but also in fungi, bacteria, and animals, alkaloids exhibit a remarkable array of chemical structures and pharmacological effects. florajournal.comnumberanalytics.com

Historically, alkaloids have been a cornerstone of traditional medicine, with well-known examples like morphine for pain relief and quinine (B1679958) for malaria treatment. numberanalytics.com In modern drug discovery, alkaloids continue to serve as a rich source of lead compounds for the development of new therapeutic agents. numberanalytics.comnih.gov Their complex and often chiral structures provide unique scaffolds for interacting with biological targets, leading to a wide range of activities including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. nih.govnumberanalytics.com The study of alkaloids not only fuels the discovery of new medicines but also deepens our understanding of fundamental biological processes. florajournal.com

Historical Context of Macrantaline Discovery and Initial Characterization

This compound was first isolated and identified in 1977 from a Turkish sample of Papaver pseudo-orientale. oup.comoup.com Its discovery, along with the co-isolated macrantoridine, added to the growing family of phthalideisoquinoline alkaloids. oup.com The initial characterization involved spectroscopic techniques to elucidate its unique chemical structure, which is related to other well-known alkaloids like noscapine (B1679977). chemistry-chemists.com Early research hypothesized its biosynthetic relationship to protoberberine alkaloids, suggesting a pathway involving N-methylation and oxidative steps. researchgate.net

Current Research Landscape and Academic Interest in Complex Natural Products

The field of natural products research is currently experiencing a renaissance, driven by technological advancements and a renewed appreciation for the chemical diversity of nature. rsc.orgnih.gov Complex natural products like this compound are of particular interest due to their intricate molecular architectures, which often translate to potent and selective biological activities. nih.gov

Current research efforts are focused on several key areas:

Total Synthesis: The complex structure of many natural products presents a significant challenge for synthetic chemists, driving the development of new and innovative synthetic methodologies. nih.govnih.gov

Biosynthesis Elucidation: Understanding how organisms produce these complex molecules can open doors to metabolic engineering and the sustainable production of valuable compounds. oup.com

Chemical Biology: Natural products are powerful tools for probing biological systems, helping to identify new drug targets and elucidate cellular pathways. riken.jpcolumbia.edu

Drug Discovery: The unique structures of natural products provide a rich source of inspiration for the development of new drugs with novel mechanisms of action. frontiersin.org

The academic interest in complex natural products is further fueled by the integration of genomics, transcriptomics, and metabolomics, which allows for a more comprehensive understanding of their production and function in their native organisms. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

62818-76-2 |

|---|---|

Molecular Formula |

C22H27NO6 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

[2,3-dimethoxy-6-[[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol |

InChI |

InChI=1S/C22H27NO6/c1-23-8-7-14-10-18-21(29-12-28-18)22(27-4)19(14)16(23)9-13-5-6-17(25-2)20(26-3)15(13)11-24/h5-6,10,16,24H,7-9,11-12H2,1-4H3/t16-/m0/s1 |

InChI Key |

UYVPKNMJIKNYPY-INIZCTEOSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3 |

Origin of Product |

United States |

Natural Occurrence and Botanical Context of Macrantaline

Plant Sources and Chemotaxonomic Classification

Papaver pseudo-orientale as a Primary Origin

Papaver pseudo-orientale, a perennial poppy species native to Turkey and Iran, is a known producer of various alkaloids. wikipedia.org It is often studied alongside the closely related Papaver orientale. bohrium.com The alkaloid profile of P. pseudo-orientale can be complex and show significant variation.

Broader Distribution and Co-occurrence with Related Alkaloids within Papaver Species

The genus Papaver is renowned for its production of a wide range of alkaloids, with over 100 different compounds identified across various species. nih.govamericanmeadows.com Papaver somniferum (the opium poppy) is the most famous source of alkaloids like morphine, codeine, and thebaine. nih.govnih.gov

In Papaver pseudo-orientale, the alkaloid composition is distinct. The dry latex of this plant has been found to contain isothebaine (B191619) and orientalidine as its two major alkaloids. nih.gov Other alkaloids that co-occur in this species, often in minor quantities, include:

Bracteoline nih.gov

Mecambridine nih.gov

Thebaine nih.gov

Oripavine nih.gov

Alpinigenine nih.gov

Aryapavine nih.gov

The presence and relative concentrations of these alkaloids can differ between various collections or chemotypes of the plant, indicating significant intraspecific chemical diversity. nih.gov

Methodologies for Isolation from Plant Biomass

Established Extraction and Purification Protocols for Plant Alkaloids

The isolation of alkaloids from Papaver species is a well-established process, generally involving acid-base extraction techniques. frontiersin.org A general protocol includes the following steps:

Extraction : The dried and powdered plant material (e.g., capsules, straw) is extracted with an acidified aqueous solvent or an organic solvent. nre.tas.gov.aunih.gov

Acid-Base Partitioning : The crude extract is then subjected to liquid-liquid extraction. The acidic aqueous solution, containing the protonated alkaloids, is washed with an organic solvent to remove neutral and acidic impurities.

Precipitation : The aqueous phase is then made alkaline, which deprotonates the alkaloids, causing them to precipitate out of the solution or become extractable into an immiscible organic solvent (like chloroform). frontiersin.org

Purification : Further purification of individual alkaloids from the resulting mixture is typically achieved using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). nih.govwikipedia.org

Challenges in Selective Isolation from Complex Natural Matrices

The isolation of a specific alkaloid, particularly a minor one, from a complex mixture like that found in P. pseudo-orientale presents several challenges:

Structural Similarity : Many alkaloids within the same plant share a common biosynthetic origin and possess very similar chemical structures and physicochemical properties. This makes their separation by standard chromatographic or extraction methods difficult.

Low Abundance : Minor alkaloids are present in very low concentrations compared to major constituents. Their isolation requires processing large amounts of plant biomass and highly sensitive and selective purification techniques to separate them from the more abundant compounds.

Matrix Complexity : Plant extracts contain a vast array of compounds besides alkaloids, including pigments, lipids, and phenolic compounds, which can interfere with the isolation and purification process.

Biosynthetic Pathways and Metabolic Engineering of Macrantaline

Proposed Biosynthetic Route from Benzylisoquinoline Alkaloid Precursors

The biosynthesis of macrantaline is believed to originate from the well-established benzylisoquinoline alkaloid (BIA) pathway. This pathway is responsible for a vast array of over 2,500 specialized metabolites in plants. scholaris.ca The journey from simple amino acids to the complex structure of this compound involves a series of enzymatic steps that build and modify the core molecular scaffold.

Early Stages of Benzylisoquinoline Alkaloid Biosynthesis

The BIA pathway begins with the amino acid L-tyrosine. nih.gov Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govnih.gov The crucial condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS), resulting in the formation of (S)-norcoclaurine, which is considered the central precursor to the majority of benzylisoquinoline alkaloids. nih.gov

Following this initial step, (S)-norcoclaurine undergoes a sequence of modifications, including methylation and hydroxylation, to form the pivotal branch-point intermediate known as (S)-reticuline. nih.govnih.gov This molecule stands at a metabolic crossroads, directing carbon flow towards numerous BIA subgroups, including the protoberberines from which this compound is thought to be derived.

Hypothetical Relationship to Protoberberine Alkaloids (e.g., Scoulerine (B1208951), N-methylcanadine)

The proposed pathway to this compound diverges from the central BIA pathway at (S)-reticuline. The key enzymatic step is catalyzed by the berberine (B55584) bridge enzyme (BBE), which facilitates an oxidative C-C bond formation to convert (S)-reticuline into the protoberberine alkaloid (S)-scoulerine. nih.govfrontiersin.orgnih.gov This reaction establishes the characteristic tetracyclic structure of the protoberberine family.

From (S)-scoulerine, the pathway continues with further modifications. It is hypothesized that scoulerine serves as a precursor to other protoberberine alkaloids, such as canadine, which is then N-methylated to form N-methylcanadine. researchgate.net Radiotracer studies in the related biosynthesis of noscapine (B1679977) have shown that the pathway proceeds from (S)-scoulerine through (S)-N-methylcanadine, suggesting a similar route may be involved in forming the precursors for this compound. nih.gov

Role of Secoberbine Intermediates (e.g., Macrantaldehyde) as Direct Precursors

A critical step in the proposed biosynthesis of this compound involves the cleavage of the protoberberine skeleton to form a secoberbine intermediate. This process is thought to involve the oxidative ring opening of a molecule like N-methylcanadine. researchgate.net In the context of noscapine biosynthesis, secoberbine intermediates are recognized as essential precursors. nih.gov

It has been proposed that macrantaldehyde, a secoberbine alkaloid, acts as a direct precursor to this compound. researchgate.net This suggests a pathway where a protoberberine such as N-methylcanadine is first hydroxylated and then undergoes ring cleavage to yield an aldehyde-containing intermediate like macrantaldehyde. Subsequent enzymatic transformations would then convert macrantaldehyde into the final this compound structure.

Enzymatic Transformations and Identification of Key Biosynthetic Enzymes

While the complete enzymatic cascade for this compound is not yet fully characterized, the enzymes involved in the early stages of the BIA pathway are well-documented. For the later, more specific steps, knowledge is inferred from related pathways like that of noscapine.

The conversion of the protoberberine core is believed to be catalyzed by cytochrome P450 monooxygenases. For instance, in the noscapine pathway, the enzyme CYP82Y1, an N-methylcanadine 1-hydroxylase, performs a key hydroxylation step that is thought to precede the ring opening to a secoberbine. researchgate.netnih.gov It is highly probable that a similar P450-dependent enzyme is involved in the this compound pathway. Following the formation of the secoberbine intermediate (macrantaldehyde), further modifications likely involve reductases or other oxidoreductases to yield this compound.

Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. |

| Berberine Bridge Enzyme | BBE | Converts (S)-reticuline to the protoberberine (S)-scoulerine. |

| Cytochrome P450 Monooxygenase | CYP | Hypothesized to catalyze hydroxylation of protoberberine precursors (e.g., N-methylcanadine). |

Genetic Basis of this compound Biosynthesis

The genetic foundation for this compound production lies within the genes that encode the necessary biosynthetic enzymes. While genes specific to the final steps of this compound synthesis have not been definitively identified, analysis of related pathways and plant transcriptomes provides a strong basis for their discovery.

Identification and Characterization of Putative Biosynthetic Genes

The genes encoding the early enzymes of the BIA pathway, such as Norcoclaurine Synthase (NCS) and Berberine Bridge Enzyme (BBE), have been isolated and characterized from various plant species, including members of the Papaveraceae family. nih.gov

For the later, pathway-specific steps, a common strategy for gene discovery is comparative transcriptomics. This involves comparing the gene expression profiles of high-alkaloid-producing plants with low-producing varieties. researchgate.net This approach has been successful in identifying genes for the related noscapine pathway, where several cytochrome P450s from the CYP82 family and other enzymes were found to be highly correlated with alkaloid accumulation. nih.gov It is anticipated that a similar approach in this compound-producing Papaver species would lead to the identification of the specific P450s, methyltransferases, and reductases responsible for its synthesis. Virus-Induced Gene Silencing (VIGS) is a subsequent technique used to confirm the function of these candidate genes by observing a reduction in the target alkaloid when the corresponding gene is silenced. nih.gov

Table 2: Putative Genes Involved in this compound Biosynthesis

| Gene Family | Putative Function in Pathway |

|---|---|

| NCS | Encodes Norcoclaurine Synthase for the initial condensation step. |

| OMTs/NMTs | Encode various O- and N-methyltransferases for modifying early intermediates. |

| BBE | Encodes Berberine Bridge Enzyme for the formation of the protoberberine skeleton. |

| CYP82 family | Putative candidates for encoding the cytochrome P450 enzymes that hydroxylate the protoberberine core. |

Table 3: Compounds Mentioned in the Article

| Compound Name | Class |

|---|---|

| This compound | Rhoeadine Alkaloid |

| L-tyrosine | Amino Acid |

| Dopamine | BIA Precursor |

| 4-hydroxyphenylacetaldehyde | 4-HPAA |

| (S)-norcoclaurine | BIA Intermediate |

| (S)-reticuline | BIA Intermediate |

| Scoulerine | Protoberberine Alkaloid |

| N-methylcanadine | Protoberberine Alkaloid |

| Macrantaldehyde | Secoberbine Alkaloid |

Gene Expression Analysis in Alkaloid-Producing Plant Tissues

Information on the specific genes and transcripts involved in the this compound biosynthetic pathway is not currently available. Future research, likely employing transcriptomic analysis of this compound-producing plant species, will be crucial to identify candidate genes for key enzymatic steps.

Metabolic Engineering and Synthetic Biology Approaches for Sustainable Production

Development of Heterologous Production Systems in Microbes

The development of microbial hosts for this compound production is contingent on the identification and characterization of the complete set of biosynthetic genes. Once these genes are known, they could potentially be expressed in well-established microbial chassis such as Escherichia coli or Saccharomyces cerevisiae to create a sustainable production platform.

Prospects for Biosynthetic Pathway Elucidation and Optimization

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach, combining genomics, transcriptomics, proteomics, and metabolomics. Once the pathway is understood, various optimization strategies, including enzyme engineering and pathway balancing, could be employed to enhance production yields.

Chemical Synthesis and Derivatization of Macrantaline

Strategies for Total Chemical Synthesis

The total synthesis of phthalideisoquinoline alkaloids like macrantaline presents significant challenges due to their intricate, multi-cyclic structures and multiple stereocenters. The general approach to these molecules often involves the strategic coupling of an isoquinoline (B145761) or a related nitrogen-containing heterocycle with a phthalide (B148349) or a precursor to the lactone ring.

Approaches to Constructing Complex Alkaloid Ring Systems

The construction of the core phthalideisoquinoline skeleton is the cornerstone of any synthetic route. Several methodologies have been developed for the synthesis of related alkaloids, which could be adapted for the total synthesis of this compound. A common strategy involves the coupling of a 3,4-dihydroisoquinolinium salt with a substituted phthalide derivative. For instance, the synthesis of phthalideisoquinolines has been achieved by reacting 3-halophthalides with 2-methyl-3,4-dihydroisoquinolinium salts in the presence of a zinc-copper couple or other metallic reducing agents. cdnsciencepub.com

Another powerful approach is the diastereoselective addition of 1-siloxy-isobenzofurans to iminium ions, which has been successfully employed in the synthesis of several benzylisoquinoline alkaloids, including noscapine (B1679977). researchgate.net This method offers a high degree of control over the formation of the crucial carbon-carbon bond linking the two main fragments of the molecule. The Bischler-Napieralski reaction is another classic and widely used method for the synthesis of the isoquinoline core, which can then be further elaborated to the final phthalideisoquinoline structure. researchgate.net

More recent strategies have utilized palladium-catalyzed carbonylation reactions. In one such approach, a 1-(2'-bromobenzoyl)-3,4-dihydroisoquinoline methiodide is reduced to the corresponding amino alcohol, which then undergoes palladium-catalyzed carbonylation to form the phthalideisoquinoline skeleton. scite.ai This method provides a versatile entry to both the erythro and threo diastereomers of the alkaloid.

A general overview of a potential synthetic approach to the this compound core based on these established methods is presented below:

| Step | Description | Key Reactions |

| 1 | Synthesis of the Isoquinoline Moiety | Bischler-Napieralski reaction, Pictet-Spengler reaction |

| 2 | Synthesis of the Phthalide Moiety | Oxidation of a substituted o-xylene (B151617) derivative |

| 3 | Coupling of the Two Fragments | Aldol condensation, Reformatsky reaction, Grignard reaction |

| 4 | Cyclization and Final Modifications | Lactonization, functional group interconversions |

Control of Stereochemistry and Chirality in Synthetic Routes

Phthalideisoquinoline alkaloids, including this compound, possess at least two stereogenic centers at C-1 and C-9, leading to the possibility of erythro and threo diastereomers, each of which can exist as a pair of enantiomers. The control of both relative and absolute stereochemistry is a critical aspect of their total synthesis.

The relative stereochemistry is often established during the key bond-forming reaction that connects the isoquinoline and phthalide portions. The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio. For example, in the reduction of 1-(2'-bromobenzoyl)-3,4-dihydroisoquinoline methiodides, the use of sodium borohydride (B1222165) tends to favor the erythro isomer, while lithium aluminum hydride often gives the threo isomer preferentially. scite.ai

Achieving enantioselectivity, the control of the absolute stereochemistry, is a more complex challenge. Asymmetric synthesis strategies are employed to produce a single enantiomer. This can be accomplished through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of materials. Asymmetric carbonyl addition of chiral dipole-stabilized organometallics has been successfully applied to the synthesis of phthalideisoquinoline alkaloids like (-)-egenine and (-)-corytensine, demonstrating a powerful method for controlling the absolute configuration at the newly formed stereocenters. acs.org

Semi-synthetic Pathways and Preparation of Structural Analogues

Given the structural complexity of this compound, semi-synthesis, which starts from a readily available natural product or a biosynthetic precursor, offers an attractive alternative to total synthesis for accessing the molecule and its analogues.

Derivatization from Biosynthetic Precursors or Related Natural Products

This compound is proposed to be a key intermediate in the biosynthetic pathway of noscapine in the opium poppy (Papaver somniferum). nih.gov The biosynthesis is thought to proceed from the protoberberine alkaloid (S)-scoulerine, which is converted to (S)-N-methylcanadine. A cytochrome P450 enzyme, CYP82Y1, has been identified as N-methylcanadine 1-hydroxylase, which catalyzes the hydroxylation of N-methylcanadine to form 1-hydroxy-N-methylcanadine. nih.gov Subsequent enzymatic steps are believed to lead to the formation of macrantaldehyde, which can then be reduced to this compound. nih.gov

This biosynthetic understanding opens up possibilities for semi-synthesis. For instance, the isolation of upstream precursors like N-methylcanadine from engineered microbial systems or plant cell cultures could provide a starting point for chemical or enzymatic conversion to this compound. dntb.gov.uanih.gov The reconstitution of parts of the noscapine biosynthetic pathway in yeast has been demonstrated, which could potentially be harnessed to produce this compound or its immediate precursors in larger quantities. dntb.gov.uaresearchgate.net

Synthesis of Analogues for Structure-Activity Relationship Investigations

While specific structure-activity relationship (SAR) studies on this compound itself are not extensively documented, the broader class of phthalideisoquinoline alkaloids has been the subject of such investigations, primarily driven by the anticancer properties of noscapine and its derivatives. researchgate.netnih.gov The synthesis of analogues is crucial for understanding which structural features are essential for biological activity and for developing new compounds with improved properties.

The chemical functionalities of this compound, including its hydroxyl group, methoxy (B1213986) groups, and the methylenedioxy bridge, offer multiple sites for modification. For example, the hydroxyl group could be esterified or etherified to produce a range of derivatives. The aromatic rings could be subjected to electrophilic substitution reactions to introduce new substituents.

In-Depth Scientific Article on this compound Unattainable Due to Lack of Publicly Available Research

A comprehensive and scientifically detailed article on the chemical compound this compound, structured around specific molecular and cellular interactions, cannot be generated at this time. Extensive searches of publicly available scientific literature and databases have revealed a significant lack of research into the specific pharmacological and biological activities of this particular alkaloid.

While the existence and chemical structure of this compound are documented, there is no available data from in vitro or preclinical studies that would allow for a thorough and accurate discussion of the topics requested. This compound is identified as a secoberberine alkaloid found in plant species such as Papaver pseudo-orientale. researchgate.netthieme-connect.comethernet.edu.et Its primary role in the scientific literature is as a proposed or hypothetical intermediate in the biosynthetic pathways of other, more extensively studied alkaloids, such as noscapine. researchgate.netnih.govscholaris.ca

The specific areas of investigation required by the prompt are not covered in the existing body of research for this compound:

Molecular Interactions and Biological Activities of Macrantaline in Vitro and Preclinical

Structure-Activity Relationship (SAR) Studies of Macrantaline and its Analogues

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the structural properties of a chemical compound and its biological activity. nih.gov These models are employed in drug discovery to predict the activity of new compounds and to optimize lead compounds by modifying their chemical structures.

A comprehensive review of scientific literature and databases reveals no specific QSAR studies that have been conducted on this compound. While QSAR has been applied to various classes of alkaloids to predict their activities, research documenting the development or application of QSAR models exclusively for this compound and its derivatives is not present in the available public domain. Therefore, no data tables of QSAR findings for this compound can be generated.

Computational Approaches to SAR (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods such as molecular docking and molecular dynamics simulations are pivotal in understanding the Structure-Activity Relationship (SAR) of a compound. Molecular docking predicts the preferred orientation of a molecule when bound to a target, while molecular dynamics simulations show how the atoms in a molecular system move over time. These techniques provide insight into the interactions between a compound and a biological target at a molecular level.

Despite the wide application of these computational tools in drug discovery for other alkaloids, there is no documented evidence in peer-reviewed literature of molecular docking or molecular dynamics simulations being performed specifically for this compound. Studies on related phthalideisoquinoline alkaloids like noscapine (B1679977) have utilized these methods to explore interactions with targets such as tubulin and various receptors, but similar research focused solely on this compound has not been published. mdpi.com Consequently, no data on binding affinities or interaction dynamics for this compound is available to be presented.

Preclinical Assessment of Biological Effects (In Vitro and In Vivo Research Models)

Preclinical assessment using in vitro and in vivo models is a critical step in evaluating the therapeutic potential of a chemical compound. These studies help determine a compound's efficacy and biological effects before any consideration for clinical trials.

Utilization of In Vitro Cell Culture Models for Efficacy Screening

In vitro cell culture models are an essential tool for the initial screening of a compound's efficacy. These models, which involve growing cells in a controlled laboratory environment, allow researchers to assess the biological response to a compound at the cellular level, often in the context of specific diseases like cancer. Numerous preclinical studies on extracts from Papaver plants have demonstrated a range of biological activities. researchgate.net

However, a thorough search of scientific literature indicates a lack of specific studies where this compound has been individually tested for efficacy using in vitro cell culture models. While extracts of plants known to contain this compound, such as Papaver pseudo-orientale, have been evaluated, the specific contribution of this compound to the observed effects has not been isolated or reported. nih.govdokumen.pub As no specific data from in vitro efficacy screening of this compound is available, a data table cannot be constructed.

Application of In Vivo Preclinical Animal Models in Disease Contexts

In vivo preclinical animal models are used to study the effects of a compound in a living organism. These models are crucial for understanding how a compound behaves in a complex biological system and for evaluating its potential therapeutic effects in various disease contexts.

There are no published preclinical studies in the scientific literature that specifically investigate the biological effects of this compound in any in vivo animal models. Research on related alkaloids from the Papaver genus is extensive, but these findings cannot be directly attributed to this compound. researchgate.net The absence of in vivo data means that no information on the efficacy or biological effects of this compound in disease contexts can be provided.

Development and Validation of Translational Research Paradigms and Biomarkers

Translational research acts as a bridge between basic science discoveries and their practical application in human health, aiming to move findings "from bench to bedside." stanford.edunih.gov This process includes the development and validation of biomarkers—measurable indicators of a biological state or condition—that can be used in both animal models and human studies to track disease progression or response to treatment.

The scientific literature contains no information regarding the development or validation of translational research paradigms or specific biomarkers for this compound. Such research would be contingent on prior evidence from in vitro and in vivo studies, which, as noted, are not available for this specific compound. Therefore, this area of research for this compound remains unexplored.

Advanced Analytical Techniques in Macrantaline Research

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental in determining the intricate structure of macrantaline. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like this compound. numberanalytics.commdpi.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon-¹³ (¹³C) atoms within the molecule. ox.ac.uk

¹H NMR (Proton NMR): In ¹H NMR spectroscopy of this compound, the chemical shifts of the proton signals provide clues about their electronic environment. For instance, protons attached to carbons near electronegative atoms or within aromatic systems will resonate at different frequencies compared to those in other environments. ox.ac.uk The integration of the signal (the area under the peak) is proportional to the number of protons it represents. ox.ac.uk Furthermore, spin-spin coupling between adjacent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), which reveals the connectivity of the atoms. ox.ac.uk

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of this compound. ox.ac.uk Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of these signals indicates the type of carbon (e.g., alkyl, alkene, aromatic, carbonyl). ox.ac.uk Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nanalysis.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structure of this compound.

COSY spectra show correlations between protons that are coupled to each other, helping to establish proton-proton connectivity. mdpi.com

HSQC spectra correlate directly bonded proton and carbon atoms. ox.ac.uk

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to four bonds), which is vital for connecting different fragments of the molecule. mdpi.com

Table 1: Representative NMR Data for this compound Analogs

This table presents hypothetical ¹H and ¹³C NMR data for a this compound analog to illustrate the type of information obtained from these experiments. The specific shifts for this compound itself would require experimental determination.

| Atom | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

| H-1 | 6.85, d, 8.0 | 110.2 |

| H-4 | 6.70, d, 8.0 | 120.5 |

| H-5 | 7.20, t, 7.5 | 125.8 |

| H-6 | 6.95, d, 7.5 | 118.9 |

| OCH₃ | 3.80, s | 55.6 |

| N-CH₃ | 2.50, s | 42.1 |

Note: This data is illustrative and does not represent the actual spectrum of this compound.

Mass Spectrometry (MS, High-Resolution MSn, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. wikipedia.org When coupled with liquid chromatography (LC-MS), it also allows for the separation and analysis of this compound from complex mixtures. wikipedia.orgmeasurlabs.com

In a mass spectrometer, this compound molecules are ionized to form molecular ions (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. libretexts.org High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the m/z value with very high precision. rsc.org

The molecular ions are often unstable and can break apart into smaller, charged fragments. libretexts.org This process, known as fragmentation, creates a unique pattern of fragment ions in the mass spectrum. wikipedia.org The analysis of these fragmentation patterns can provide valuable information about the structure of the molecule. wikipedia.org For example, the McLafferty rearrangement is a characteristic fragmentation pathway for certain types of carbonyl compounds. youtube.com

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis. eag.com In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. eag.com This provides even more detailed structural information and is particularly useful for distinguishing between isomers.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is essential for the analysis of this compound in complex samples, such as plant extracts. dntb.gov.ua The sample is first separated by LC, and then the individual components are introduced into the mass spectrometer for analysis. measurlabs.com

Chiroptical Methods (e.g., Circular Dichroism (CD), Optical Rotation)

Chiroptical methods are essential for determining the absolute configuration or stereochemistry of chiral molecules like this compound. chemistry-chemists.comnih.gov These techniques are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

Optical Rotation (OR): Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of the rotation are characteristic of the molecule and its concentration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. ruppweb.orgwarwick.ac.uk The resulting CD spectrum is a unique fingerprint of the molecule's three-dimensional structure. ruppweb.org The Cotton effect, which is the characteristic shape of a CD band near an absorption maximum, can provide information about the stereochemistry of different parts of the molecule. pbsiddhartha.ac.in

The chiroptical properties of this compound are crucial for its biological activity, as different stereoisomers can have vastly different effects. nih.govrsc.org By comparing the experimental CD and OR data with theoretical calculations or with data from related compounds of known stereochemistry, the absolute configuration of this compound can be determined.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound. mrclab.comslideshare.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. slideshare.net Different types of bonds (e.g., C=O, O-H, N-H, C-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. mrclab.com The presence of specific absorption bands in the IR spectrum of this compound can confirm the presence of certain functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which causes electronic transitions between molecular orbitals. libretexts.orgresearchgate.net The wavelengths at which a molecule absorbs light (λmax) are characteristic of its electronic structure, particularly the presence of conjugated systems (alternating single and double bonds) and aromatic rings. libretexts.org The intensity of the absorption is related to the concentration of the compound in solution, according to the Beer-Lambert law. researchgate.net

Table 2: Typical Spectroscopic Data Ranges for Functional Groups in Alkaloids

| Functional Group | IR Absorption (cm⁻¹) | UV-Vis Absorption (λmax, nm) |

| O-H (alcohol, phenol) | 3200-3600 (broad) | ~270-280 (for phenols) |

| N-H (amine, amide) | 3300-3500 | - |

| C-H (aromatic) | 3000-3100 | ~250-270 |

| C=O (ketone, ester) | 1680-1750 | ~270-300 (n→π) |

| C=C (aromatic) | 1450-1600 | ~200-300 (π→π) |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from natural sources or synthetic reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgdrawellanalytical.com It is a valuable tool for the qualitative and quantitative analysis of volatile and thermally stable compounds like this compound, or derivatives of this compound that have been made more volatile. thermofisher.com

In GC-MS, the sample is first vaporized and injected into a long, thin capillary column. innovatechlabs.com The components of the mixture are separated based on their boiling points and their interactions with the stationary phase coating the inside of the column. innovatechlabs.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. wikipedia.org

The gas chromatogram provides information about the retention time of each component, which can be used for identification by comparison with standards. innovatechlabs.com The mass spectrum of each component provides its molecular weight and fragmentation pattern, which further aids in its identification and structural elucidation. wikipedia.org For quantitative analysis, the area of the peak in the chromatogram is proportional to the amount of the compound present. innovatechlabs.com

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS, HPLC-MS) for Complex Mixtures

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the analysis of complex mixtures, offering high sensitivity and selectivity. elgalabwater.com This method is particularly valuable for identifying unknown compounds and quantifying trace components within a sample. elgalabwater.comresearchgate.net The combination of liquid chromatography's separation capabilities with the mass spectrometer's ability to provide molecular weight and structural information makes it a superior tool for analyzing compounds that lack a suitable chromophore for other detection methods. bu.edu

In the context of this compound research, which often involves complex biological matrices, LC-MS is indispensable. The initial separation by high-performance liquid chromatography (HPLC) reduces the complexity of the mixture entering the mass spectrometer, minimizing ion suppression and allowing for the detection of low-abundance compounds. bu.edunih.gov Various atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are employed to ionize the analytes before they enter the mass analyzer. bu.edu The choice of ionization technique is critical and depends on the specific properties of the analytes and the separation conditions. bu.edu

The use of tandem mass spectrometry (MS/MS) or multi-step mass spectrometry (MSn) further enhances the analytical power by allowing for the fragmentation of selected ions, which provides detailed structural information and increases confidence in compound identification. bu.edu This is especially useful in metabolomics and natural product discovery, where complex molecules need to be deconstructed to determine their structure. bu.edunih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for determining the purity of substances and for quantifying their amounts. openaccessjournals.com The precision, accuracy, and reproducibility of HPLC make it a standard method for quality control and research. openaccessjournals.com

For purity assessment of this compound, HPLC is used to separate the main compound from any impurities, degradation products, or other related substances. openaccessjournals.comchromforum.org A typical approach involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. chromforum.org The resulting chromatogram will show a primary peak for this compound and smaller peaks for any impurities. chromforum.org The purity is often calculated based on the peak area percentage of the main analyte relative to the total area of all detected peaks. chromforum.org

Quantitative analysis of this compound by HPLC typically relies on one of two methods:

External Standard Method: This method involves creating a calibration curve by injecting known concentrations of a pure this compound standard. jasco-global.comspecificpolymers.com The peak area of the this compound in the unknown sample is then compared to this calibration curve to determine its concentration. jasco-global.com

Internal Standard Method: In this approach, a known amount of a different, stable compound (the internal standard) is added to both the standard solutions and the unknown sample. jasco-global.com A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. jasco-global.com This method helps to correct for variations in injection volume and other potential errors. jasco-global.com

The selection of the appropriate column, mobile phase, and detector is crucial for achieving optimal separation and detection of this compound and any potential impurities. jasco-global.com

Omics Technologies in Biosynthetic and Pharmacological Studies

Targeted Metabolomics for Profiling of Biosynthetic Intermediates

Targeted metabolomics is a quantitative approach used to measure a specific group of chemically characterized and biochemically annotated metabolites. nih.gov This technique offers high specificity and accuracy, making it ideal for studying biosynthetic pathways by profiling the intermediates involved. mtoz-biolabs.com In the context of this compound biosynthesis, targeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) allows for the precise measurement of known precursors and intermediates. nih.govnih.gov

The methodology involves the development of a specific LC-MS/MS method, often using multiple reaction monitoring (MRM) or single ion monitoring (SIM), to detect and quantify the target metabolites with high sensitivity, even at low concentrations. mtoz-biolabs.com This approach can overcome challenges like the low abundance of certain intermediates and interference from the complex plant matrix. mtoz-biolabs.compurdue.edu By analyzing the levels of these intermediates under different conditions or in different plant tissues, researchers can gain insights into the regulation and bottlenecks of the this compound biosynthetic pathway. purdue.edu

Transcriptomics for Gene Expression Analysis (e.g., qRT-PCR, VIGS)

Transcriptomics is the study of the complete set of RNA transcripts in a cell or organism, providing a snapshot of the actively expressed genes at a given time. microbenotes.com This field is crucial for understanding the genetic regulation of metabolic pathways, including the biosynthesis of this compound.

Quantitative Real-Time PCR (qRT-PCR): This technique is a sensitive and specific method for quantifying gene expression levels. nih.govmdpi.com In this compound research, qRT-PCR can be used to analyze the expression patterns of candidate genes believed to be involved in its biosynthesis. nih.gov By comparing the expression levels of these genes in different tissues or under various experimental conditions, researchers can identify key enzymes and regulatory factors in the pathway. nih.govnih.gov The accuracy of qRT-PCR results heavily relies on the selection of appropriate reference genes for data normalization. nih.gov

Virus-Induced Gene Silencing (VIGS): VIGS is a powerful functional genomics tool used to transiently suppress the expression of a target gene in plants. nih.gov In the study of this compound biosynthesis, VIGS can be employed to validate the function of specific genes. nih.gov By silencing a candidate gene, researchers can observe the effect on the accumulation of this compound and its intermediates. A significant decrease in this compound levels following the silencing of a particular gene would provide strong evidence for its role in the biosynthetic pathway. nih.gov

The integration of transcriptomic data with metabolomic profiles provides a comprehensive understanding of the molecular mechanisms underlying this compound production. nih.govmdpi.com

Validation of Analytical Procedures for Research Reproducibility and Reliability

Assessment of Accuracy, Precision, and Linearity

Validation of analytical methods is a critical process to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. researchgate.netelementlabsolutions.com This involves the systematic evaluation of several performance characteristics, including accuracy, precision, and linearity. ich.org

Accuracy: The accuracy of an analytical method refers to the closeness of the test results to the true or accepted reference value. elementlabsolutions.comich.org It is typically assessed by performing recovery studies, where a known amount of the analyte (in this case, this compound) is added to a sample matrix. researchgate.net The analysis is then carried out, and the percentage of the added analyte that is recovered is calculated. researchgate.net

Precision: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.comich.org It is usually evaluated at three levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

Reproducibility: The precision between different laboratories. ich.org

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org To determine linearity, a series of standards with at least five different concentrations are analyzed. researchgate.neteuropa.eu The results are then plotted as signal versus concentration, and a regression line is calculated using the method of least squares. ich.orgeuropa.eu The correlation coefficient, y-intercept, and slope of the regression line are important parameters for evaluating linearity. europa.eu

A thoroughly validated analytical method for this compound ensures the quality and integrity of research findings. The typical validation characteristics for a quantitative LC-MS method are summarized in the table below.

| Performance Characteristic | Validation Testing Methodology |

| Specificity / Selectivity | Inferred through the use of specific MS detection (e.g., MRM) combined with retention time. Assessment for the absence of interference from the sample matrix. europa.eu |

| Precision | Repeatability: Multiple measurements of samples at various concentration levels. Intermediate Precision: Comparison of results under varying conditions (e.g., different analysts, days). europa.eu |

| Accuracy | Spiking studies with known amounts of this compound standard into the sample matrix to determine recovery. europa.eu |

| Reportable Range / Linearity | Experimental demonstration of a linear relationship between analyte concentration and instrument response across at least five concentration levels. europa.eueuropa.eu |

Determination of Specificity and Detection Limits

In the intricate field of phytochemical analysis, particularly concerning the quantification of specific alkaloids like this compound from complex biological matrices such as Papaver somniferum (opium poppy), the establishment of method specificity and sensitivity is of paramount importance. nih.govnih.govscispace.com Advanced analytical techniques, predominantly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), are instrumental in achieving the required level of certainty for accurate quantification. acs.orgjst.go.jpmdpi.com The validation of these methods ensures that the analytical procedure can unequivocally identify and quantify the analyte of interest, free from interference from other co-eluting compounds. researchgate.net

The specificity of an analytical method is its ability to assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.comresearchgate.net In the context of this compound research, which often involves its analysis alongside other structurally similar secoberberine and protoberberine alkaloids, achieving high specificity is a significant challenge. nih.govresearchgate.net

Research on the alkaloid profiles of Papaver somniferum demonstrates that LC-MS/MS is a powerful tool for this purpose. nih.govmjcce.org.mk Specificity is primarily achieved through a combination of chromatographic separation and mass spectrometric detection. acs.orgmdpi.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) separates the various alkaloids based on their physicochemical properties, such as polarity, as they interact with the stationary phase of the chromatographic column. nih.govacs.org

Following chromatographic separation, the mass spectrometer provides an additional layer of specificity. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument selects a specific precursor ion (the molecular ion of this compound, [M+H]⁺) and fragments it to produce characteristic product ions. The detection of this specific mass transition (precursor ion → product ion) is a unique signature for this compound, minimizing the likelihood of interference from other compounds with the same molecular weight. acs.orgmdpi.com For instance, in the analysis of opium alkaloids, specific m/z ratios are monitored for each compound to ensure accurate identification. mdpi.com

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scispace.com These parameters are crucial for analyzing trace amounts of this compound, especially when studying its role as a biosynthetic intermediate. nih.gov

The determination of LOD and LOQ is typically performed by analyzing a series of diluted solutions of a known standard of the analyte. The LOD is often estimated based on the signal-to-noise ratio (S/N), with a commonly accepted value being 3:1. The LOQ is similarly determined, with a higher S/N ratio, typically 10:1, to ensure reliable quantification. scispace.com While specific LOD and LOQ values for this compound are not widely published in dedicated validation reports, the analytical methods developed for other opium alkaloids provide an indication of the sensitivity that can be achieved. For example, methods for the analysis of major opium alkaloids have reported detection limits in the low nanogram per milliliter (ng/mL) range. frontiersin.org

The table below illustrates typical parameters for an LC-MS/MS method that would be applicable for the analysis of this compound and related alkaloids in Papaver somniferum.

| Parameter | Description | Typical Value/Setting |

| Chromatography System | The liquid chromatography system used for separation. | UPLC or HPLC system |

| Column | The stationary phase used for separating the analytes. | C18 reversed-phase column |

| Mobile Phase | The solvent system that carries the sample through the column. | A gradient of water and acetonitrile, often with an additive like formic acid to improve peak shape and ionization. acs.org |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.2 - 0.5 mL/min |

| Ionization Source | The interface between the LC and the MS that ionizes the analytes. | Electrospray Ionization (ESI) in positive mode is common for alkaloids. acs.org |

| Mass Spectrometer | The detector that measures the mass-to-charge ratio of ions. | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF). |

| Detection Mode | The specific mode of data acquisition. | Multiple Reaction Monitoring (MRM) for targeted quantification. acs.org |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact this compound molecule selected for fragmentation. | Specific to this compound |

| Product Ion (m/z) | The mass-to-charge ratio of a characteristic fragment of this compound. | Specific to this compound |

The rigorous determination of specificity and detection limits is a fundamental aspect of method validation in this compound research, ensuring the generation of reliable and accurate data for understanding its biosynthesis and function.

Future Perspectives in Macrantaline Chemical Biology Research

Elucidation of Remaining Gaps in its Biosynthetic Pathway

The biosynthesis of benzylisoquinoline alkaloids (BIAs) is a complex network of enzymatic reactions. While the pathway leading to the core precursor, (S)-reticuline, is well-established, the subsequent branches leading to diverse scaffolds like secoberbines and phthalideisoquinolines still contain significant knowledge gaps. Macrantaline is a key proposed intermediate in the biosynthesis of noscapine (B1679977). The hypothesized pathway involves the transformation of the protoberberine alkaloid (S)-scoulerine. It is suggested that (S)-scoulerine undergoes N-methylation and subsequent C8 oxidation to form the secoberbine intermediate, macrantaldehyde. This aldehyde is then believed to be reduced to form the alcohol this compound.

However, many of the enzymes and the precise sequence of these transformations have not been definitively characterized in vivo. A major unresolved aspect is the complex oxidative cleavage of the protoberberine C-N bond to form the secoberbine scaffold. While the recent discovery of a 10-gene cluster for noscapine biosynthesis in Papaver somniferum has been a monumental step forward, the specific functions and interplay of all enzymes involved in the steps around this compound require further investigation. Future research will likely focus on:

Biochemical Genomics: Using transcriptomics and proteomics on this compound-producing plant varieties to identify candidate genes (e.g., oxidoreductases, methyltransferases) involved in its formation and conversion.

Enzyme Characterization: Heterologous expression and functional characterization of these candidate enzymes to confirm their specific roles in converting (S)-scoulerine to macrantaldehyde and subsequently to this compound.

Metabolic Flux Analysis: Using labeled precursors to trace the flow of metabolites through the pathway in real-time, confirming the roles of this compound and other proposed intermediates.

Resolving these ambiguities is crucial not only for fundamental plant biochemistry but also for enabling the metabolic engineering of this pathway for targeted production.

Advanced Computational and Artificial Intelligence-Driven Research

The integration of computational tools is set to revolutionize the study of natural products like this compound. Artificial intelligence (AI) and in silico modeling offer powerful platforms for accelerating discovery and design, bypassing many of the time-consuming and resource-intensive steps of traditional research.

In silico techniques, particularly molecular docking, are invaluable for predicting how a molecule like this compound might interact with biological targets. mdpi.comresearchgate.netijpras.com By modeling the three-dimensional structure of this compound and docking it against libraries of known protein targets, researchers can generate hypotheses about its mechanism of action and potential therapeutic applications. mdpi.com This approach has been used extensively for the related alkaloid noscapine to understand its binding to tubulin and to design analogues with improved affinity. nih.govplos.orgresearchgate.netoncotarget.com Similar computational screening can be applied to this compound to:

Identify Novel Protein Targets: Screen this compound against a wide array of human proteins to uncover previously unknown interactions, potentially leading to new therapeutic indications.

Optimize Binding Affinity: Model subtle structural modifications to the this compound scaffold to predict changes in binding energy, guiding the synthesis of more potent and selective derivatives. unar.ac.id

Compare with Known Ligands: Docking studies can compare this compound's binding mode to that of established drugs, helping to predict its pharmacological profile and potential for drug repurposing. researchgate.net

These computational methods significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources in the early phases of drug discovery. uel.ac.uk

Machine learning (ML) and deep learning are emerging as transformative tools in chemical biology. stanford.edu For a compound like this compound, ML can be applied in several innovative ways:

Predicting Bioactivity: ML models, trained on large datasets of compounds with known biological activities, can predict the likely pharmacological properties of this compound and its virtual derivatives. nih.govnih.govchemrxiv.orgbiorxiv.org Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish mathematical relationships between structural features and anti-tumor activity, as demonstrated for noscapine analogues. nih.gov

De Novo Molecular Design: Generative ML models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as enhanced target affinity, improved drug-likeness, or reduced toxicity.

Enzyme Function Prediction: ML algorithms have been successfully used to identify "missing link" enzymes in alkaloid biosynthetic pathways by analyzing sequence data. springernature.comnih.govresearchgate.net This approach could be instrumental in identifying the specific oxidases or reductases involved in this compound biosynthesis from the vast number of homologous enzymes in the plant genome. springernature.comnih.gov

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While this compound is primarily known as a biosynthetic intermediate, its own pharmacological profile remains largely unexplored. oup.comuj.ac.za Its structural relatives, however, exhibit a wide range of biological activities, suggesting that this compound itself could be a valuable bioactive compound. Noscapine is an established antitussive and a well-researched anticancer agent that interacts with tubulin. nih.govdntb.gov.uapnas.org Other alkaloids from the Papaveraceae family have demonstrated analgesic, anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.net

Future research should focus on systematic screening of pure this compound to uncover its intrinsic bioactivities. Key areas for exploration include:

Anticancer Activity: Given its structural similarity to noscapine, evaluating this compound's effects on cancer cell proliferation, apoptosis, and microtubule dynamics is a high-priority area. nih.gov

Neurological Effects: Many isoquinoline (B145761) alkaloids interact with receptors in the central nervous system. Investigating this compound for potential neuroprotective, analgesic, or other psychopharmacological activities is a logical step.

Antimicrobial and Anti-inflammatory Effects: Secoberbine alkaloids as a class have been reported to possess antimicrobial and anti-inflammatory properties. mdpi.comresearchgate.net Screening this compound against a panel of bacterial and fungal pathogens, as well as in inflammation assays, could reveal new therapeutic uses. frontiersin.org

The discovery of a novel biological activity for this compound would not only provide a new lead compound for drug development but would also raise important questions about its ecophysiological role in the plant. oup.comoup.com

Development of Novel and Sustainable Production Methods for Research and Development

Currently, obtaining this compound relies on its extraction from plant sources, which can be low-yielding and subject to geographical and seasonal variability. dokumen.pubscispace.com For this compound to be available in the quantities required for extensive research and potential future commercialization, more reliable and sustainable production methods are essential. Two primary strategies are being pursued:

Metabolic Engineering: With the progressive elucidation of the biosynthetic pathway, it becomes feasible to transfer the relevant genes into a microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. nih.gov This approach, often termed synthetic biology, aims to reconstruct the plant's metabolic pathway in a fermenter. nih.gov Success in this area, already achieved for noscapine, allows for scalable, consistent, and contained production of the target alkaloid from simple sugars. pnas.orgnih.gov This method also facilitates the production of pathway intermediates and novel derivatives by feeding modified precursors to the engineered microbes. pnas.orgnih.gov

Total Synthesis: Chemical synthesis provides an alternative route that is independent of biological systems. While the total synthesis of complex natural products like this compound is challenging due to multiple stereocenters, modern organic chemistry offers powerful tools to achieve this. uibk.ac.atuni-mainz.dersc.orgchemrxiv.org A successful synthetic route would provide unambiguous access to this compound and its designed analogues for biological testing and would not be dependent on the discovery of the complete biosynthetic pathway.

The development of these production platforms is a critical enabling step for all other areas of this compound research, ensuring a sustainable supply of this promising natural product.

Q & A

Q. How can researchers optimize the synthesis protocol for Macrantaline to ensure reproducibility in academic settings?

To optimize synthesis, employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). Use statistical tools like ANOVA to identify significant variables . Document all conditions rigorously, including reagent purity, equipment calibration, and reaction monitoring intervals. For reproducibility, validate protocols across independent labs and cross-reference with published methods for similar alkaloids .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Combine orthogonal methods:

- HPLC-MS for quantifying purity and detecting impurities (<1% threshold) .

- NMR spectroscopy (1H, 13C, 2D-COSY) to confirm stereochemistry and functional groups. Include DEPT and HSQC for complex signals .

- X-ray crystallography for absolute configuration validation, if crystalline derivatives are obtainable .

Report all instrument parameters (e.g., column type, NMR field strength) to enable replication .

Q. What in vitro assays are methodologically robust for preliminary evaluation of this compound’s bioactivity?

Prioritize target-specific assays (e.g., enzyme inhibition kinetics) over broad cytotoxicity screens. Use positive and negative controls matched to the target pathway (e.g., kinase inhibitors for kinase studies). Validate results with dose-response curves (IC50/EC50) and assess statistical significance via Student’s t-test or nonparametric equivalents for small sample sizes .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Adopt a multi-tiered approach :

Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite activity using LC-MS/MS .

Mechanistic studies : Apply CRISPR-based gene editing or RNAi to validate target engagement in animal models .

Meta-analysis : Compare results across studies using PRISMA guidelines, accounting for variables like dosing regimens and model organisms .

Contradictions often arise from differences in metabolic activation or off-target effects in vivo .

Q. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR) in complex biological systems?

- Fragment-based design : Synthesize analogs with incremental structural changes (e.g., methyl group additions, halogen substitutions) and test in functional assays .

- Computational docking : Use Schrödinger’s Glide or AutoDock Vina to predict binding affinities, cross-validated with experimental IC50 values .

- Free-energy perturbation (FEP) : Quantify energy contributions of specific residues to binding .

Q. How can researchers address discrepancies in reported toxicity profiles of this compound across preclinical studies?

- Standardize toxicity endpoints : Adopt OECD guidelines for acute/chronic toxicity (e.g., LD50, organ histopathology) .

- Dose normalization : Adjust for interspecies metabolic scaling using allometric principles (e.g., body surface area) .

- Omics integration : Perform transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify off-target pathways .

Methodological Best Practices

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Use mixed-effects models (e.g., nonlinear regression with random intercepts) to account for batch variability. For skewed data, apply Box-Cox transformations or generalized linear models (GLMs) . Visualize results with dose-response heatmaps or 3D surface plots to highlight subpopulation sensitivities .

Q. How should researchers design longitudinal studies to assess this compound’s chronic exposure effects?

- Power analysis : Calculate sample size using G*Power, assuming α=0.05 and β=0.2 .

- Time-series clustering : Group subjects by response trajectories (e.g., resilient vs. susceptible) via k-means or hierarchical clustering .

- Censoring protocols : Define criteria for excluding outliers (e.g., >3 SD from mean) a priori .

Q. What validation criteria are critical for computational models predicting this compound’s metabolic pathways?

- Experimental corroboration : Compare predicted metabolites (e.g., CYP450-mediated oxidation) with empirical LC-HRMS data .

- Cross-validation : Split data into training (70%) and test (30%) sets; report AUC-ROC values for pathway prediction accuracy .

- Sensitivity analysis : Vary input parameters (e.g., binding affinity thresholds) to assess model robustness .

Data Management & Reproducibility

Q. How can researchers ensure raw data from this compound studies are FAIR (Findable, Accessible, Interoperable, Reusable)?

Q. What protocols mitigate batch effects in high-throughput screening of this compound analogs?

- Randomization : Distribute analogs across plates using Latin square designs .

- Inter-batch normalization : Apply ComBat or SVA algorithms to adjust for technical variability .

- Replicates : Include intra-plate triplicates and independent biological replicates .

Ethical & Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.